molecular formula C29H34BrN3O5 B12644031 Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-

Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-

Cat. No.: B12644031
M. Wt: 584.5 g/mol
InChI Key: SXYGLXXKMZTVNB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]- is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the bromophenoxy group can be achieved through a nucleophilic substitution reaction, where a bromophenol reacts with a suitable benzoic acid derivative under basic conditions. The piperidinyl and pyrimidinyl groups are introduced through subsequent reactions, often involving amide bond formation and cyclization steps.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrimidinyl moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups in the pyrimidinyl ring.

    Substitution: The bromophenoxy group can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different functional groups.

    Bromophenoxy compounds: Molecules featuring the bromophenoxy group.

    Piperidinyl and pyrimidinyl derivatives: Compounds containing these functional groups.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H34BrN3O5

Molecular Weight

584.5 g/mol

IUPAC Name

2-(3-bromophenoxy)-4-[3,3-dimethyl-1-[3-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]butyl]benzoic acid

InChI

InChI=1S/C29H34BrN3O5/c1-18-16-33(28(37)31-26(18)34)21-8-6-12-32(17-21)24(15-29(2,3)4)19-10-11-23(27(35)36)25(13-19)38-22-9-5-7-20(30)14-22/h5,7,9-11,13-14,16,21,24H,6,8,12,15,17H2,1-4H3,(H,35,36)(H,31,34,37)

InChI Key

SXYGLXXKMZTVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCCN(C2)C(CC(C)(C)C)C3=CC(=C(C=C3)C(=O)O)OC4=CC(=CC=C4)Br

Origin of Product

United States

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